An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)quinoline: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)quinoline: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-2-(bromomethyl)quinoline, a di-halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. It is important to note that the nomenclature for this compound can be ambiguous. While the topic specifies "2-Bromo-4-(bromomethyl)quinoline," the more consistently referenced compound in chemical literature and databases is 4-Bromo-2-(bromomethyl)quinoline . This guide will focus on the latter, which is likely the intended subject of interest.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of two bromine atoms at distinct positions on the quinoline framework, one on the aromatic ring and one on a methyl substituent, imparts a unique and differential reactivity profile. This allows for selective functionalization, making 4-Bromo-2-(bromomethyl)quinoline a highly valuable intermediate for the synthesis of complex molecular architectures and the development of novel chemical entities.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-2-(bromomethyl)quinoline are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 89446-61-7 | [1] |
| Molecular Formula | C₁₀H₇Br₂N | [1] |
| Molecular Weight | 300.98 g/mol | [1] |
| Monoisotopic Mass | 298.89453 Da | [2] |
| Appearance | Solid (predicted) | |
| SMILES | BrCC1=NC2=CC=CC=C2C(Br)=C1 | [1] |
| InChI | InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | [2] |
| Predicted LogP | 3.8922 | [1] |
Synthesis of 4-Bromo-2-(bromomethyl)quinoline
The synthesis of 4-Bromo-2-(bromomethyl)quinoline can be envisioned through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial construction of the 4-bromo-2-methylquinoline core, followed by the selective bromination of the methyl group.
Caption: Proposed synthetic workflow for 4-Bromo-2-(bromomethyl)quinoline.
Step 1: Synthesis of 4-Bromo-2-methylquinoline
The precursor, 4-Bromo-2-methylquinoline, can be synthesized from 4-hydroxy-2-methylquinoline. This transformation is typically achieved by treating the hydroxyl compound with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) in dimethylformamide (DMF).[3][4]
Experimental Protocol:
-
To a solution of 4-hydroxy-2-methylquinoline in an appropriate solvent (e.g., anhydrous N,N-dimethylformamide), slowly add phosphorus tribromide at a controlled temperature.[5]
-
The reaction mixture is then heated to facilitate the conversion.
-
Upon completion, the reaction is quenched with an ice-water mixture and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography yields 4-bromo-2-methylquinoline.[3]
Step 2: Radical Bromination of the Methyl Group
The second step involves the selective bromination of the methyl group at the 2-position. This is a classic example of a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. The benzylic position of the methyl group is particularly susceptible to radical halogenation.
Experimental Protocol:
-
Dissolve 4-bromo-2-methylquinoline in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
The mixture is refluxed, often with irradiation from a sunlamp or a standard incandescent bulb to initiate the radical chain reaction.
-
The reaction progress is monitored by techniques such as TLC or GC.
-
After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to afford 4-Bromo-2-(bromomethyl)quinoline.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2-(bromomethyl)quinoline lies in the differential reactivity of its two bromine atoms. This allows for a stepwise and selective introduction of various functional groups.
Caption: Differential reactivity of the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline.
Reactivity of the 4-Bromo Group
The bromine atom at the C4 position of the quinoline ring is an aryl bromide. This position is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most powerful method for the functionalization of the C4 position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, leading to 4-aryl or 4-vinyl substituted quinolines.
-
Buchwald-Hartwig Amination: Coupling with amines to form 4-aminoquinoline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7]
-
Heck Coupling: Reaction with alkenes.
-
Reactivity of the 2-(Bromomethyl) Group
The bromomethyl group at the C2 position is a benzylic-type bromide. The C-Br bond is significantly more labile than the aryl bromide at C4 and is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This high reactivity allows for the introduction of a wide array of functional groups under mild conditions.
-
Nucleophilic Substitution (Sₙ2):
-
Reaction with alcohols or phenols yields ethers.
-
Reaction with thiols produces thioethers.
-
Reaction with amines (primary or secondary) results in the formation of secondary or tertiary amines, respectively.
-
Reaction with cyanide ions provides a route to introduce a nitrile group, which can be further elaborated.
-
Reaction with carboxylates forms esters.
-
By carefully choosing the reaction conditions, it is possible to selectively react one bromine atom in the presence of the other, enabling the synthesis of a diverse library of disubstituted quinolines.
Applications in Drug Discovery and Materials Science
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8] The bromo-substituents in 4-Bromo-2-(bromomethyl)quinoline serve as crucial anchor points for molecular elaboration in the quest for new therapeutic agents.
-
Anticancer Agents: Numerous studies have highlighted the potent antiproliferative activity of bromo-substituted quinolines against various cancer cell lines.[9][10] The ability to introduce diverse substituents at both the C2 and C4 positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells.[10]
-
Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents. The functionalization of the 4-Bromo-2-(bromomethyl)quinoline scaffold can lead to the development of new compounds with activity against bacteria and fungi.[8] For example, certain 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activity.[11]
-
Enzyme Inhibitors: The quinoline core can be tailored to interact with the active sites of various enzymes. For example, derivatives of bromo-substituted quinolines have been investigated as inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy.[9]
-
Materials Science: The rigid, planar structure of the quinoline ring system, combined with the potential for extensive functionalization, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.
Conclusion
4-Bromo-2-(bromomethyl)quinoline is a highly versatile and synthetically valuable building block. Its two differentially reactive bromine atoms provide a platform for selective and sequential functionalization, enabling the construction of complex, multi-substituted quinoline derivatives. The established importance of the quinoline scaffold in medicinal chemistry underscores the potential of this compound as a key intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full synthetic potential.
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